

comparative docking studies of 7-Bromo-2-methylquinolin-4-ol derivatives

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinolin-4-ol

Cat. No.: B1267453

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A Comparative Guide to Docking Studies of Bromo-Quinoline Derivatives

Disclaimer: As of late 2025, a specific comparative molecular docking study on **7-Bromo-2-methylquinolin-4-ol** derivatives is not readily available in published scientific literature. This guide, therefore, provides a comparative framework based on docking studies of structurally related quinoline and bromo-quinoline derivatives to offer insights into their potential as therapeutic agents and to detail the methodologies employed in such computational analyses.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents with activities spanning anticancer, antibacterial, and anti-inflammatory applications.^[1] The introduction of a bromine atom and other substituents to the quinoline ring can significantly modulate the compound's physicochemical properties and its binding affinity to biological targets.^[1] Molecular docking is a crucial computational technique that predicts the interaction between a small molecule (ligand) and a protein, providing valuable insights into the binding mode and affinity, which are essential for rational drug design.

Experimental Protocols: Molecular Docking of Quinoline Derivatives

The following is a generalized protocol for performing molecular docking studies with quinoline derivatives, synthesized from methodologies reported in various studies. This protocol is applicable to common protein targets for quinoline derivatives such as Epidermal Growth

Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), DNA gyrase, and Cyclooxygenase-2 (COX-2).

1. Preparation of the Receptor (Protein):

- Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, PDB IDs 1M17 (EGFR), 4AGC (VEGFR-2), 6F86 (E. coli DNA gyrase B), and 6COX (COX-2) are commonly used.
- Protein Preparation: The downloaded protein structure is prepared using software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio. This process typically involves:
 - Removal of water molecules and any co-crystallized ligands or ions not essential for the interaction.
 - Addition of polar hydrogen atoms.
 - Assignment of partial charges (e.g., Kollman charges).
 - Energy minimization of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand (Quinoline Derivative):

- Structure Generation: The 2D structure of the **7-Bromo-2-methylquinolin-4-ol** derivative or other quinoline compounds is drawn using chemical drawing software like ChemDraw.
- 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The energy of the 3D structure is then minimized using a suitable force field, such as MMFF94, to obtain a stable conformation.
- Charge Assignment: Gasteiger partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

- Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The center and dimensions of the grid box are determined based on the co-crystallized ligand in the PDB structure.

- Docking Algorithm: A docking program like AutoDock Vina is used to perform the docking simulation. The program explores various conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding energy for each pose.
- Selection of Best Pose: The pose with the lowest binding energy is generally considered the most favorable binding mode.

4. Analysis of Docking Results:

- Binding Affinity: The binding energy (reported in kcal/mol) from the docking simulation provides an estimate of the binding affinity between the ligand and the protein. More negative values indicate stronger binding.
- Interaction Analysis: The best-docked pose is visualized to analyze the interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π - π stacking.

Comparative Data on Quinoline Derivatives

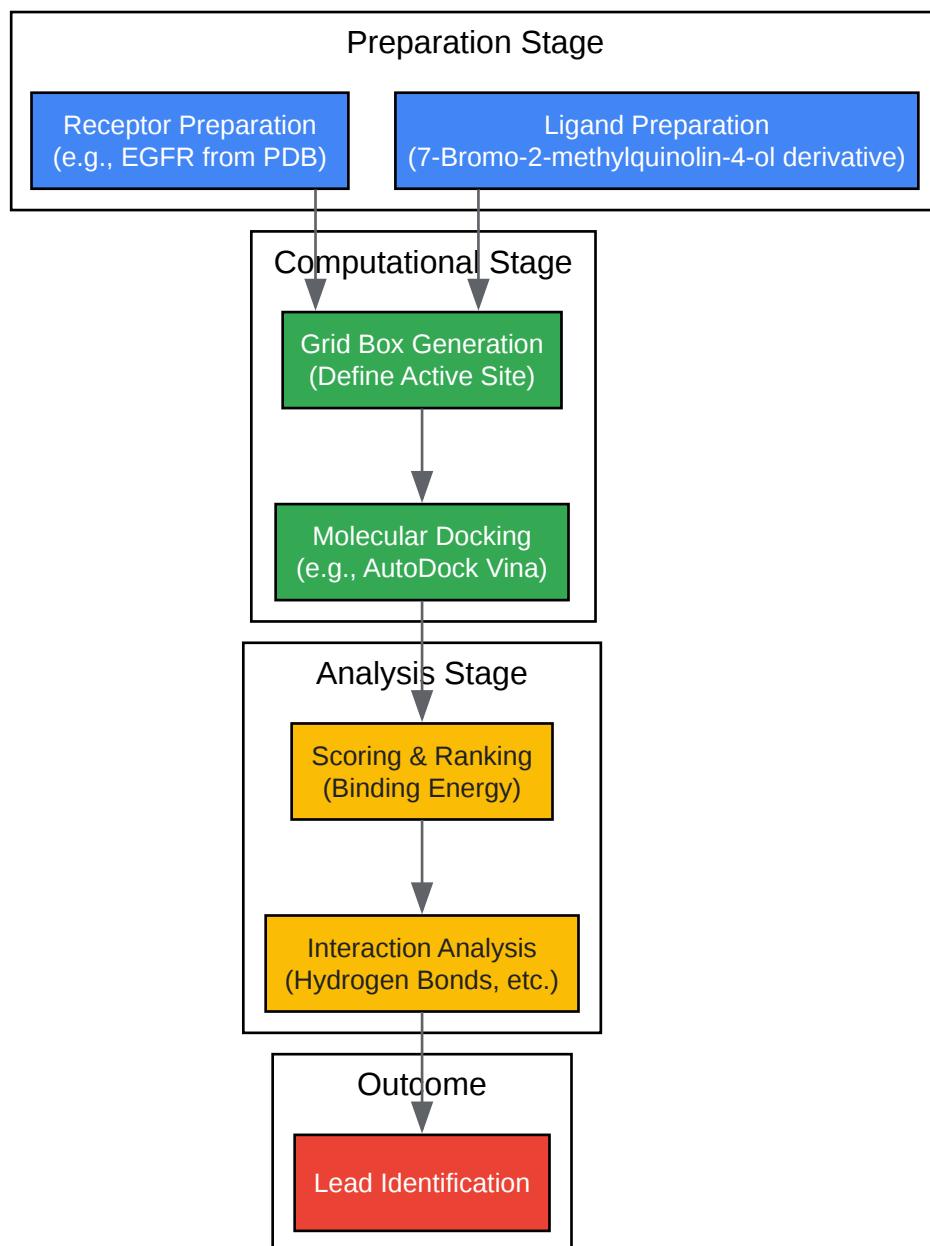
To illustrate the outcomes of such studies, the following table summarizes representative docking scores and biological activities of various quinoline derivatives against different protein targets, as reported in the literature.

Compound Class	Target Protein	PDB ID	Representative Docking Score (kcal/mol)	Corresponding Biological Activity (IC50)
Quinoline-stilbene derivatives	E. coli DNA gyrase B	6F86	-6.9 to -7.1	Potent antibacterial activity[2]
2-substituted quinoline derivatives	EGFR	Not Specified	Strong binding energy	Potent anticancer activity[3]
4-aminoquinoline derivatives	EGFR	Not Specified	Strong interactions with key amino acids	IC50 = 0.015 μM[4]
Bromo methyl hydroquinone	COX-1 / COX-2	Not Specified	Lower binding energy than non-brominated analog	Potent COX inhibitor[5][6]
5-bromoindole derivatives	EGFR / VEGFR-2	Not Specified	Strongest binding energy for some derivatives	Most potent of the series against cancer cell lines[7]
Pyridine derivatives	EGFR	Not Specified	Effective binding	Potent anticancer activity comparable to doxorubicin[8]

Note: Direct comparison of docking scores across different studies can be challenging due to variations in the software, force fields, and specific protocols used.

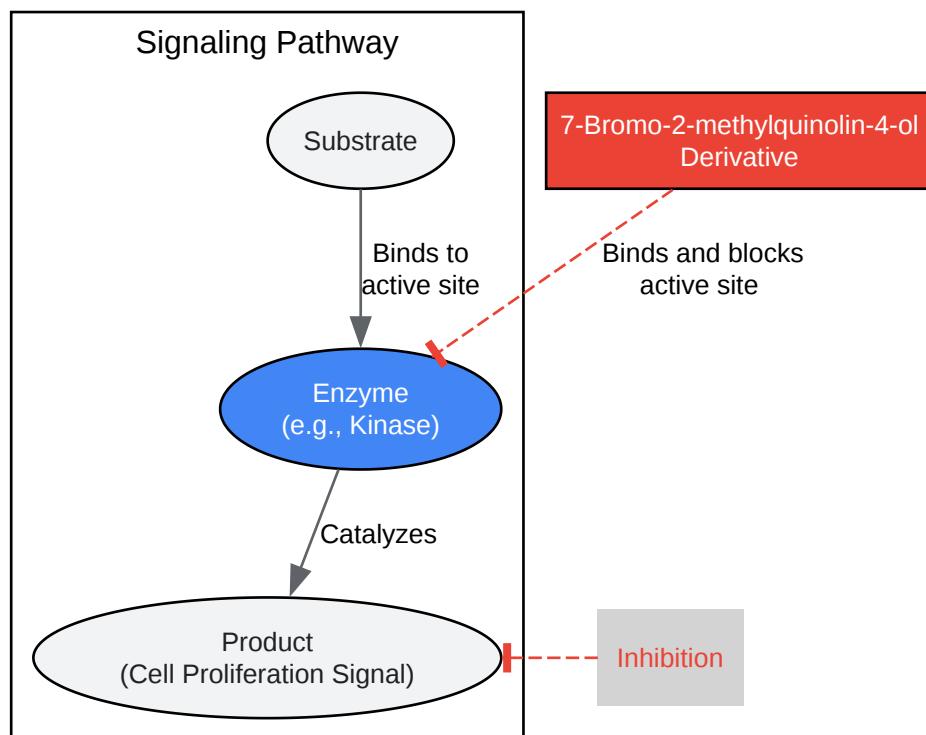
Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a generalized workflow for molecular docking and a conceptual representation of enzyme inhibition.



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A generalized workflow for molecular docking studies.



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Conceptual diagram of enzyme inhibition by a quinoline derivative.

In conclusion, while direct comparative docking data for **7-Bromo-2-methylquinolin-4-ol** derivatives is not currently available, the extensive research on analogous quinoline compounds provides a robust foundation for predicting their potential as enzyme inhibitors. The computational methodologies outlined here are instrumental in the early stages of drug discovery, enabling the efficient screening and optimization of novel therapeutic candidates. Future *in silico* and *in vitro* studies are warranted to specifically elucidate the activity of **7-Bromo-2-methylquinolin-4-ol** derivatives.

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